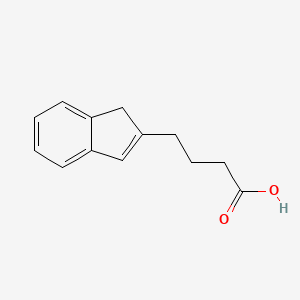

1H-Indene-2-butanoic acid

CAS No.: 61601-32-9

Cat. No.: VC20639684

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61601-32-9 |

|---|---|

| Molecular Formula | C13H14O2 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 4-(1H-inden-2-yl)butanoic acid |

| Standard InChI | InChI=1S/C13H14O2/c14-13(15)7-3-4-10-8-11-5-1-2-6-12(11)9-10/h1-2,5-6,8H,3-4,7,9H2,(H,14,15) |

| Standard InChI Key | OZRVQNMERRBAFF-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2C=C1CCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

1H-Indene-2-butanoic acid (theoretical molecular formula: ) consists of a bicyclic indene core (a fused benzene and cyclopentene ring) with a butanoic acid (-CHCHCHCOOH) substituent at the 2-position. The unsaturated indene backbone confers aromatic stability, while the carboxylic acid group enables hydrogen bonding and reactivity typical of organic acids.

Comparative Structural Analysis

Key analogs provide benchmarks for understanding this compound:

-

1H-Indene-2-carboxylic acid (CAS 41712-14-5): A simpler analog with a carboxylic acid group directly attached to the indene ring. Its molecular formula is , with a molecular weight of 160.17 g/mol .

-

(S)-α-Amino-2,3-dihydro-1H-indene-2-butanoic acid (CAS 2350861-55-9): A saturated derivative featuring an amino-butyl side chain (, MW 219.28 g/mol) .

Table 1: Structural and Physical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1H-Indene-2-carboxylic acid | 41712-14-5 | 160.17 | N/A | N/A | |

| 2,3-Dihydro-1H-indene-2-butanoic acid derivative | 2350861-55-9 | 219.28 | N/A | N/A | |

| 1H-Indene,2,3-dihydro-5-nitro- | 7436-07-9 | 163.17 | 1.251 | 272.9 |

The nitro-substituted indene derivative (CAS 7436-07-9) highlights the impact of electron-withdrawing groups on physical properties, such as increased density (1.251 g/cm³) and elevated boiling point (272.9°C) .

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis routes for 1H-indene-2-butanoic acid are documented, methodologies for analogous compounds suggest viable strategies.

Reduction of Esters to Alcohols

The synthesis of 2-(indan-2-yl)ethanol (CAS 772-28-1) from methyl (indan-2-yl)acetate via lithium aluminum hydride (LiAlH) reduction demonstrates a pathway applicable to elongating carbon chains :

For 1H-indene-2-butanoic acid, a similar approach could involve Grignard reagent addition to an indene-bound ester, followed by oxidation to the carboxylic acid.

Palladium-Catalyzed Cross-Coupling

The carboxylation of bromobenzene using Pd(OAc) and 4,5-bisdiphenylphosphine-9,9-dimethylxanthene under CO atmosphere exemplifies a method for introducing carboxylic acid groups to aromatic systems. Adapting this protocol to an indene substrate could yield the target compound.

Physicochemical Properties and Stability

The unsaturated indene core likely renders 1H-indene-2-butanoic acid susceptible to electrophilic aromatic substitution and Diels-Alder reactions. Key stability considerations include:

-

Thermal Stability: Analogous nitro-indene derivatives decompose at temperatures exceeding 250°C , suggesting similar thresholds for the butanoic acid variant.

-

Solubility: Polar solvents (e.g., tetrahydrofuran, ethanol) are preferred due to the carboxylic acid group’s hydrophilicity, as seen in 1H-indene-2-carboxylic acid .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

1H-Indene-2-carboxylic acid derivatives are utilized in antibiotic and antiviral research . The butanoic acid variant’s extended alkyl chain could enhance binding affinity to hydrophobic enzyme pockets, making it a candidate for protease inhibitors.

Fluorescent Probes

The conjugated π-system of indene, combined with electron-withdrawing groups (e.g., -NO), enables applications in fluorescence-based staining . Functionalization with butanoic acid may improve water solubility for biological imaging.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methods for simultaneous indene functionalization and chain elongation.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in collaboration with computational docking studies.

-

Material Applications: Incorporating the compound into conjugated polymers for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume